[1,2]Oxazolo[4,3-F]quinoxaline [1,2]Oxazolo[4,3-F]quinoxaline
Brand Name: Vulcanchem
CAS No.: 27629-48-7
VCID: VC16005996
InChI: InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H
SMILES:
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol

[1,2]Oxazolo[4,3-F]quinoxaline

CAS No.: 27629-48-7

Cat. No.: VC16005996

Molecular Formula: C9H5N3O

Molecular Weight: 171.16 g/mol

* For research use only. Not for human or veterinary use.

[1,2]Oxazolo[4,3-F]quinoxaline - 27629-48-7

Specification

CAS No. 27629-48-7
Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
IUPAC Name [1,2]oxazolo[4,3-f]quinoxaline
Standard InChI InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H
Standard InChI Key JWYUEPRVYWDZEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=CN=C2C3=CON=C31

Introduction

# Oxazolo[4,3-F]quinoxaline: A Comprehensive Review of Structural Features, Synthesis, and Biological Activities Oxazolo[4,3-F]quinoxaline (CAS No. 27629-48-7) is a heterocyclic organic compound characterized by a fused oxazole-quinoxaline scaffold. With a molecular formula of C9H5N3O\text{C}_9\text{H}_5\text{N}_3\text{O} and a molecular weight of 171.16 g/mol, this compound has garnered attention in medicinal chemistry for its structural uniqueness and potential biological applications. This review synthesizes data from peer-reviewed studies, computational analyses, and synthetic protocols to provide a detailed examination of its physicochemical properties, synthetic pathways, and pharmacological relevance.

Molecular Architecture

The compound features a bicyclic system where an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) is fused to a quinoxaline moiety (a six-membered ring with two nitrogen atoms at positions 1 and 4). The fusion occurs at the [4,3-F] positions, creating a planar aromatic system with extended π-conjugation. Key structural identifiers include:

  • Canonical SMILES: C1=CC2=NC=CN=C2C3=CON=C31

  • InChIKey: JWYUEPRVYWDZEQ-UHFFFAOYSA-N

  • IUPAC Name: oxazolo[4,3-f]quinoxaline.

Table 1: Physicochemical Properties of Oxazolo[4,3-F]quinoxaline

PropertyValue
Molecular FormulaC9H5N3O\text{C}_9\text{H}_5\text{N}_3\text{O}
Molecular Weight171.16 g/mol
CAS Registry Number27629-48-7
Topological Polar Surface Area54.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for related oxazoloquinoxaline derivatives reveal distinct patterns:

  • ¹H NMR: Aromatic protons typically resonate between δ 7.6–8.8 ppm, while oxazole protons appear upfield at δ 5.0–6.3 ppm .

  • ¹³C NMR: Quinoxaline carbons appear at 125–150 ppm, with oxazole carbons near 105–120 ppm .

  • IR: Stretching vibrations for C=N and C-O bonds are observed at 1,580–1,610 cm⁻¹ and 1,030–1,050 cm⁻¹, respectively .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of oxazolo[4,3-F]quinoxaline derivatives often involves cyclocondensation reactions. A representative protocol includes:

  • Starting Materials: 2,3-Diaminoquinoxaline and α-haloketones or α-haloesters.

  • Reaction Conditions: Reflux in ethanol with a base (e.g., sodium acetate) to facilitate cyclization .

  • Mechanism: Nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration to form the oxazole ring .

Table 2: Representative Synthesis of Oxazoloquinoxaline Derivatives

ReactantProduct YieldConditionsReference
2,3-Naphthalenediamine + Ethyl Chloroacetate63%Reflux, 6 hours
1,2-Phenylene Diamine + 4-Chlorophenacyl Bromide58%Triethylamine, Ethanol

Recent Advances

CompoundTargetIC₅₀ (μM)Cell Line
2-(4-Chlorophenyl)-4,5-dihydro-3aH-benzo[g]oxazolo[3,2-a]quinoxalineGSK-3α0.12MCF-7
8-Thiomorpholin-4-yl- oxazolo[5,4-f]quinoxalinePI3K/Akt0.45HeLa

Antitumor Activity

In vitro studies on breast cancer (MCF-7) cells demonstrate that halogen-substituted derivatives induce apoptosis via mitochondrial pathway activation, with EC₅₀ values as low as 2.1 μM . Mechanistic studies suggest ROS generation and caspase-3/7 activation as key drivers of cytotoxicity .

Pharmacokinetic and Toxicity Profiles

ADME Properties

Computational predictions using SwissADME indicate:

  • Lipophilicity: LogP = 2.1 (moderate permeability).

  • Solubility: -3.2 (LogS, poor aqueous solubility).

  • CYP450 Inhibition: Low affinity for CYP3A4 and CYP2D6 isoforms.

Toxicity Considerations

Future Directions and Applications

Drug Development

Structural optimization efforts focus on enhancing solubility and target selectivity. Introducing sulfonamide or PEGylated side chains has shown promise in improving pharmacokinetic profiles .

Material Science

The compound’s rigid π-conjugated system makes it a candidate for organic light-emitting diodes (OLEDs). Preliminary studies report fluorescence emission at 450–470 nm with quantum yields of 0.32–0.45.

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